molecular formula C21H30O2Si B8257992 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol

4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol

Cat. No.: B8257992
M. Wt: 342.5 g/mol
InChI Key: OMSRPZOGVIDFDG-UHFFFAOYSA-N
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Description

4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol is an organosilicon compound that features a tert-butyl(diphenyl)silyl group attached to a pentan-2-ol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol typically involves the reaction of 4-hydroxypentan-2-ol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the silicon atom, resulting in the formation of the silyl ether .

Reaction Conditions:

    Reagents: 4-hydroxypentan-2-ol, tert-butyl(diphenyl)silyl chloride, pyridine or imidazole

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, room temperature to reflux

    Substitution: TBAF, HCl, acetonitrile or methanol, room temperature

Major Products Formed

    Oxidation: Formation of 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-one

    Reduction: Regeneration of this compound

    Substitution: Formation of various silyl ethers or other functionalized derivatives

Scientific Research Applications

4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol is widely used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism by which 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol exerts its effects is primarily through the formation of a stable silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting the hydroxyl group from nucleophilic attack and acidic hydrolysis. This stability allows for selective reactions on other functional groups in the molecule .

Molecular Targets and Pathways:

    Hydroxyl Group Protection: The silyl ether bond protects the hydroxyl group, allowing for selective reactions on other parts of the molecule.

    Steric Hindrance: The bulky tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted side reactions.

Comparison with Similar Compounds

4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol is unique compared to other silyl ethers due to its increased stability and resistance to acidic hydrolysis. Similar compounds include:

    Tert-butyldimethylsilyl (TBDMS) ethers: Less bulky and less stable compared to tert-butyl(diphenyl)silyl ethers.

    Triisopropylsilyl (TIPS) ethers: More stable in the presence of fluoride ions but less stable under acidic conditions.

    Trimethylsilyl (TMS) ethers: Easily removed under mild conditions but less stable overall.

The increased steric bulk of the tert-butyl(diphenyl)silyl group provides enhanced stability, making it a preferred choice for protecting hydroxyl groups in complex synthetic routes .

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxypentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2Si/c1-17(22)16-18(2)23-24(21(3,4)5,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17-18,22H,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSRPZOGVIDFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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